(1S)-1,2-diphenylethan-1-amine
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Overview
Description
(1S)-1,2-Diphenylethan-1-amine is an organic compound characterized by the presence of two phenyl groups attached to an ethanamine backbone. This chiral amine is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1,2-diphenylethan-1-amine typically involves the reduction of the corresponding ketone, (1S)-1,2-diphenylethanone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a ruthenium or rhodium complex. The reaction is usually carried out in the presence of hydrogen gas under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation. This process involves the use of a metal catalyst, such as palladium on carbon, in a hydrogen atmosphere. The reaction is conducted at elevated pressures and temperatures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or even primary amines under specific conditions. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Halogenation and acylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or halogens in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and primary amines.
Substitution: Amides, halogenated derivatives.
Scientific Research Applications
(1S)-1,2-Diphenylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1,2-diphenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(1R)-1,2-Diphenylethan-1-amine: The enantiomer of (1S)-1,2-diphenylethan-1-amine, differing in its spatial configuration.
1,2-Diphenylethane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,2-Diphenylethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to its chiral nature and the presence of two phenyl groups, which confer specific stereochemical and electronic properties. These characteristics make it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1S)-1,2-diphenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGNTMERRTPLR-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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